

CAS number and IUPAC name for 2-Methyl-6-nitroquinolin-4-ol

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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinolin-4-ol

Cat. No.: B7772569

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An In-Depth Technical Guide to **2-Methyl-6-nitroquinolin-4-ol** for Advanced Research

Abstract: This technical guide provides a comprehensive overview of **2-Methyl-6-nitroquinolin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical identity, physicochemical properties, established synthetic methodologies with mechanistic insights, and its emerging applications as a crucial intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable quinoline derivative.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. **2-Methyl-6-nitroquinolin-4-ol** is a member of the quinoline family, a class of compounds known for a wide spectrum of biological activities.^[1] The presence of a nitro group and a hydroxyl group on the quinoline scaffold makes it a versatile precursor for further chemical modifications.

Quantitative data for **2-Methyl-6-nitroquinolin-4-ol** is summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |
|-------------------|--|---|
| CAS Number | 1207-82-5 | [2] [3] [4] |
| IUPAC Name | 2-methyl-6-nitroquinolin-4-ol | [2] |
| Molecular Formula | C ₁₀ H ₈ N ₂ O ₃ | [2] |
| SMILES | <chem>CC1=CC(=O)C2=C(N1)C=CC(=C2)--INVALID-LINK--[O-]</chem> | [2] |

| InChI | InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13) [\[2\]](#) |

Table 2: Physicochemical Properties

| Property | Value | Source |
|------------------|---|---|
| Molecular Weight | 204.18 g/mol | [2] [5] |
| Purity | ≥95% (typical for commercial suppliers) | [3] |

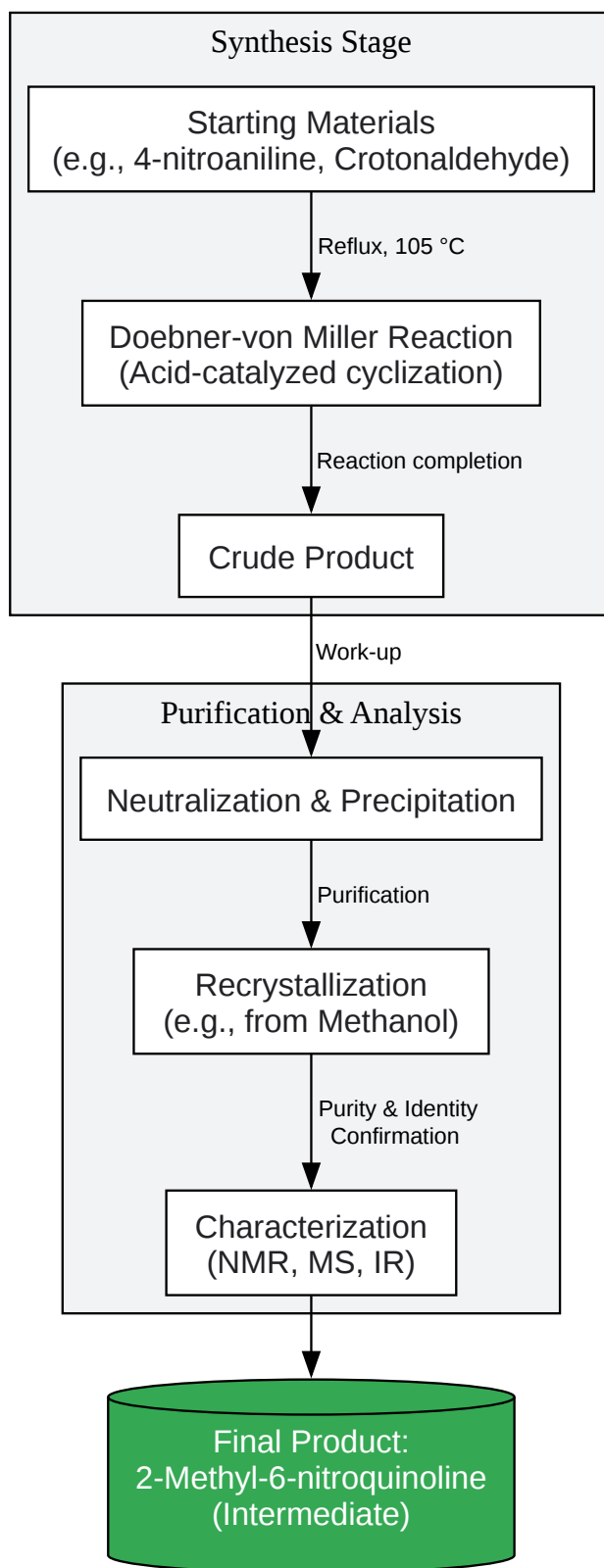
| Tautomerism | Exists in tautomeric equilibrium with 2-Methyl-6-nitro-4(1H)-quinolinone [\[4\]](#) |

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. The most relevant and historically significant approach for this class of compounds is the Doebner-von Miller reaction, which provides a robust pathway to the quinoline core.[\[1\]](#)

General Synthetic Workflow

The synthesis of a substituted quinoline like **2-Methyl-6-nitroquinolin-4-ol** typically involves a cyclization reaction followed by purification and rigorous characterization to confirm its identity and purity. The workflow ensures that the final product meets the high standards required for subsequent research and development applications.



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Caption: General workflow for the synthesis and purification of a quinoline derivative.

Established Synthetic Protocol

The synthesis of the closely related intermediate, 2-methyl-6-nitroquinoline, provides a clear blueprint for accessing this structural class. The protocol below is adapted from literature methods for the Doebner-von Miller reaction.^[1] This reaction facilitates the condensation and cyclization of an aromatic amine with an α,β -unsaturated aldehyde.

Protocol: Synthesis of 2-Methyl-6-nitroquinoline

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.
 - **Causality:** Concentrated HCl serves as both a solvent and an acid catalyst, protonating the carbonyl group of the aldehyde to increase its electrophilicity and facilitate the subsequent nucleophilic attack.
- **Reagent Addition:** Heat the mixture to reflux at approximately 105 °C. Add 0.95 g (14 mmol) of crotonaldehyde dropwise over a period of time.
 - **Causality:** The dropwise addition controls the exothermic reaction and prevents the formation of unwanted side products. Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.
- **Reaction:** Maintain the reflux for one hour after the addition is complete to ensure the reaction proceeds to completion.
- **Work-up and Neutralization:** Cool the reaction mixture to room temperature. Carefully neutralize the mixture with an 11 N NaOH solution until a precipitate forms.
 - **Causality:** Neutralization deprotonates the quinoline nitrogen and reduces its solubility in the aqueous medium, causing the product to precipitate out of the solution.
- **Purification:** Collect the whitish-yellow precipitate by filtration. Recrystallize the crude product from methanol to remove unreacted starting materials and impurities.
 - **Causality:** Recrystallization is a purification technique based on differences in solubility. The desired product is less soluble in cold methanol than the impurities, allowing for its

isolation in a purer form.

- Validation: Dry the purified light-yellow solid and characterize it using standard analytical techniques (e.g., melting point, NMR, MS) to confirm its identity and purity. The expected yield for this non-catalyzed reaction is typically modest.^[1]

Note: The synthesis of the target molecule, **2-Methyl-6-nitroquinolin-4-ol**, would involve a similar cyclization strategy using ethyl acetoacetate instead of crotonaldehyde, followed by nitration.^[6]

Applications in Research and Drug Development

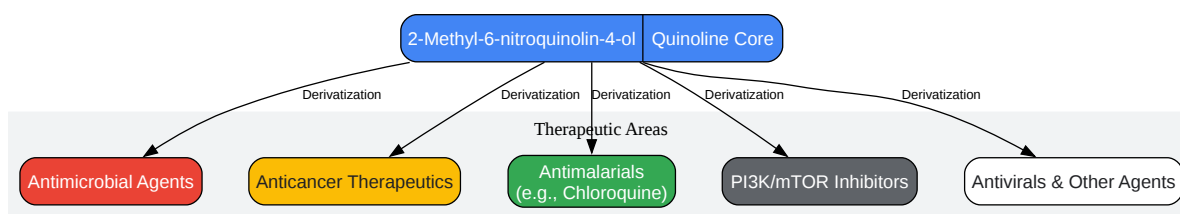
The true value of **2-Methyl-6-nitroquinolin-4-ol** lies in its utility as a versatile chemical building block. The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities.^{[1][7]}

Role as a Key Intermediate

This compound serves as a crucial starting material for synthesizing more complex molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical transformations (e.g., amide bond formation, sulfonylation). Similarly, the hydroxyl group can be converted to a chloro group, providing a site for nucleophilic substitution reactions.^{[6][8]} These functional group interconversions are fundamental to building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The Quinoline Scaffold in Medicinal Chemistry

Quinoline derivatives have demonstrated a remarkable range of therapeutic applications. Their mechanism of action can vary widely, but some derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.^[7] This broad bioactivity makes the quinoline core a focal point for developing new drugs.



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Caption: The central role of the quinoline scaffold in developing diverse therapeutic agents.

Notable applications of quinoline-based compounds include:

- Antimalarials: Compounds like chloroquine and hydroxychloroquine are classic examples of quinoline-based drugs.[1]
- Anticancer: The quinoline ring is a key component in inhibitors of signaling pathways crucial for tumor cell proliferation, such as the PI3K/Akt/mTOR pathway.[6][8]
- Antimicrobial: Fluoroquinolone antibiotics represent a major class of antibacterial agents.[7]
- Other uses: The quinoline moiety is also found in pesticides, insecticides, and antihistamines.[1]

Analytical Characterization

Confirmation of the structure and purity of **2-Methyl-6-nitroquinolin-4-ol** after synthesis is paramount. A multi-pronged analytical approach is required:

- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[9][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to elucidate the precise structure, confirming the connectivity of atoms and the positions of

substituents on the quinoline ring.[8]

- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H bonds.[9]

Conclusion

2-Methyl-6-nitroquinolin-4-ol (CAS No. 1207-82-5) is more than just a chemical entry in a catalog. It is a strategically important intermediate that provides access to the medicinally significant quinoline scaffold. Its well-defined physicochemical properties and established synthetic routes, grounded in classic organic reactions, make it an invaluable tool for researchers. The functional handles it possesses—the nitro and hydroxyl groups—offer multiple avenues for chemical elaboration, enabling the exploration of new chemical space in the quest for novel and effective therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this potent building block into their research and development programs.

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